molecular formula C5H12ClN B13189761 1-Chloro-3-methylbutan-2-amine

1-Chloro-3-methylbutan-2-amine

Cat. No.: B13189761
M. Wt: 121.61 g/mol
InChI Key: STATXSIYIAALDP-UHFFFAOYSA-N
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Description

1-Chloro-3-methylbutan-2-amine is an organic compound that belongs to the class of amines It features a chlorine atom and a methyl group attached to a butane chain, with an amine group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-methylbutan-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-methylbutan-2-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form 3-methylbutan-2-amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: 3-methylbutan-2-amine or other substituted derivatives.

    Oxidation: Corresponding imines or nitriles.

    Reduction: 3-methylbutan-2-amine.

Scientific Research Applications

1-Chloro-3-methylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-methylbutan-2-amine involves its interaction with various molecular targets. The chlorine atom and amine group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

1-Chloro-3-methylbutan-2-amine can be compared with other similar compounds, such as:

    3-Methylbutan-2-amine: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-Chloro-2-methylbutan-2-amine: The position of the chlorine atom affects its chemical properties and reactivity.

    2-Chloro-3-methylbutan-1-amine:

Properties

IUPAC Name

1-chloro-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c1-4(2)5(7)3-6/h4-5H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STATXSIYIAALDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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